molecular formula C15H19N3O B7548265 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole

2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole

Cat. No. B7548265
M. Wt: 257.33 g/mol
InChI Key: HAPDWJKRGQLFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, commonly known as EBI-005, is a small molecule inhibitor that has been studied for its potential use in treating various inflammatory diseases. EBI-005 has been shown to have a high affinity for the protein phosphatase 2A (PP2A), which is involved in regulating the immune response.

Mechanism of Action

EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, a serine/threonine phosphatase that plays a critical role in regulating the immune response. 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole is involved in the dephosphorylation of various signaling molecules, including NF-κB and MAPKs, which are key regulators of the inflammatory response. By inhibiting 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, EBI-005 prevents the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a potent anti-inflammatory effect in both in vitro and in vivo models of inflammation. In preclinical studies, EBI-005 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reduce the infiltration of immune cells into affected tissues. EBI-005 has also been shown to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to inflamed tissues.

Advantages and Limitations for Lab Experiments

One advantage of using EBI-005 in lab experiments is its high potency and specificity for 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole. This allows for precise modulation of the immune response without affecting other signaling pathways. However, one limitation of using EBI-005 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for the study of EBI-005. One area of interest is its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of more potent and selective 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole inhibitors based on the structure of EBI-005. Finally, the use of EBI-005 in combination with other anti-inflammatory agents may also be explored as a potential treatment strategy.

Synthesis Methods

The synthesis of EBI-005 involves the reaction of 2-(1-acetylpyrrolidin-2-yl)-1H-benzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of EBI-005 with a yield of approximately 60%. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

EBI-005 has been studied for its potential use in treating various inflammatory diseases, including psoriasis, atopic dermatitis, and dry eye disease. In preclinical studies, EBI-005 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into affected tissues.

properties

IUPAC Name

1-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-17-13-8-5-4-7-12(13)16-15(17)14-9-6-10-18(14)11(2)19/h4-5,7-8,14H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPDWJKRGQLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.